molecular formula C13H11NO3 B3047545 4-(4-Methoxyphenyl)nicotinic acid CAS No. 141764-19-4

4-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B3047545
CAS No.: 141764-19-4
M. Wt: 229.23 g/mol
InChI Key: KSERJMUNLAISIF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxyphenyl group attached to the fourth position of the pyridine ring

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)nicotinic acid, like its parent compound nicotinic acid, may play a role in biochemical reactions. Nicotinic acid and its derivatives are known to be potent lipid-modifying agents, affecting levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), lipoprotein a, and triglycerides . Therefore, it is plausible that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism.

Cellular Effects

Given its structural similarity to nicotinic acid, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nicotinic acid and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Nicotinic acid is known to be involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important co-factor for oxidation-reduction reactions . It is possible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the C3-arylation of nicotinic acids via a multicomponent reaction.

Industrial Production Methods

On an industrial scale, nicotinic acids are typically produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, there is ongoing research to develop greener and more sustainable methods for the industrial production of nicotinic acids.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various aryl-substituted derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)nicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(4-Methoxyphenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERJMUNLAISIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557107
Record name 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-19-4
Record name 4-(4-Methoxyphenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141764-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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